molecular formula C13H19NO3S B14246042 N-(4-Hydroxycyclohexyl)-4-methylbenzene-1-sulfonamide CAS No. 343313-51-9

N-(4-Hydroxycyclohexyl)-4-methylbenzene-1-sulfonamide

Katalognummer: B14246042
CAS-Nummer: 343313-51-9
Molekulargewicht: 269.36 g/mol
InChI-Schlüssel: XJEBXLTYWWLXGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Hydroxycyclohexyl)-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the family of sulfonamides This compound is characterized by the presence of a hydroxycyclohexyl group attached to a methylbenzene sulfonamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxycyclohexyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-hydroxycyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Hydroxycyclohexyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.

Major Products Formed

    Oxidation: Formation of 4-methylbenzene-1-sulfonyl-4-oxocyclohexylamine.

    Reduction: Formation of 4-methylbenzene-1-sulfonyl-4-aminocyclohexane.

    Substitution: Formation of 4-methylbenzene-1-sulfonyl-4-chlorocyclohexylamine.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic applications, including anticonvulsant activity and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-Hydroxycyclohexyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. Additionally, it can modulate biological pathways by interacting with receptors and altering signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Hydroxycyclohexyl)acetamide: Similar structure with an acetamide group instead of a sulfonamide group.

    4-Hydroxycyclohexylamine: Lacks the sulfonamide and methylbenzene groups.

    4-Methylbenzenesulfonamide: Lacks the hydroxycyclohexyl group.

Uniqueness

N-(4-Hydroxycyclohexyl)-4-methylbenzene-1-sulfonamide is unique due to the combination of its hydroxycyclohexyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications that are not observed in similar compounds.

Eigenschaften

CAS-Nummer

343313-51-9

Molekularformel

C13H19NO3S

Molekulargewicht

269.36 g/mol

IUPAC-Name

N-(4-hydroxycyclohexyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H19NO3S/c1-10-2-8-13(9-3-10)18(16,17)14-11-4-6-12(15)7-5-11/h2-3,8-9,11-12,14-15H,4-7H2,1H3

InChI-Schlüssel

XJEBXLTYWWLXGZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.